2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy-
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Overview
Description
2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to a pyrone ring. This particular compound is known for its unique structural features, which include a methyl group at the 4-position and a phenoxy group at the 7-position. These modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylumbelliferone with phenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where coumarin derivatives have shown efficacy.
Industry: The compound is used in the development of dyes, optical brighteners, and other industrial products.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The phenoxy group enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 7-methyl-: This compound has a methyl group at the 7-position instead of a phenoxy group.
2H-1-Benzopyran-2-one, 7-methoxy-: This derivative features a methoxy group at the 7-position.
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-: This compound has a diethylamino group at the 7-position and a methyl group at the 4-position.
Uniqueness
The presence of the phenoxy group at the 7-position in 2H-1-Benzopyran-2-one, 4-methyl-7-phenoxy- imparts unique chemical and physical properties compared to its analogs. This structural feature enhances its reactivity and binding affinity, making it particularly valuable in applications requiring high specificity and efficiency.
Properties
CAS No. |
828265-68-5 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-methyl-7-phenoxychromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-11-9-16(17)19-15-10-13(7-8-14(11)15)18-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
OFKSFPDEMZWDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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